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2-Butyl acrylic acid -

2-Butyl acrylic acid

Catalog Number: EVT-8898900
CAS Number:
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
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Product Introduction

Description
2-butyl acrylic acid is a medium-chain fatty acid.
Source and Classification

2-Butyl acrylic acid can be synthesized from acrylic acid and butanol through esterification processes. It is classified as a carboxylic acid due to its functional group (-COOH) and as an unsaturated compound due to the presence of a double bond in its structure. The compound's chemical formula is C5_5H8_8O2_2, and it has a molecular weight of approximately 100.12 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-butyl acrylic acid typically involves the esterification reaction between acrylic acid and n-butanol. This reaction can be catalyzed by various acids, including sulfuric acid or p-toluene sulfonic acid, to enhance the reaction rate and yield. The general process can be summarized as follows:

  1. Reactants: Acrylic acid and n-butanol are mixed in a reactor.
  2. Catalyst Addition: An acid catalyst is introduced to facilitate the esterification.
  3. Temperature Control: The reaction mixture is heated to temperatures between 70°C and 110°C under reduced pressure to remove water formed during the reaction.
  4. Distillation: A distillation column is employed to continuously remove water from the reactor, shifting the equilibrium towards product formation.
  5. Separation: The resulting mixture is separated into organic and aqueous phases, with the organic phase containing the desired ester .
Chemical Reactions Analysis

Reactions and Technical Details

2-Butyl acrylic acid participates in various chemical reactions typical for carboxylic acids and unsaturated compounds:

  1. Esterification: Reacts with alcohols to form esters.
    • Example: Reaction with methanol yields methyl 2-butyl acrylate.
  2. Polymerization: Undergoes free radical polymerization to form poly(2-butyl acrylate), which is used in coatings and adhesives.
  3. Michael Addition: Can react with nucleophiles at the double bond, leading to various substituted products.

The reaction conditions (temperature, pressure, presence of catalysts) significantly influence the yield and rate of these reactions.

Mechanism of Action

Process and Data

The mechanism for the esterification of acrylic acid with butanol involves several steps:

  1. Protonation: The carbonyl oxygen of acrylic acid is protonated by the catalyst, increasing electrophilicity.
  2. Nucleophilic Attack: The hydroxyl group of butanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
  3. Dehydration: A water molecule is eliminated from the intermediate, leading to the formation of 2-butyl acrylic acid.

This mechanism highlights how catalyst choice and reaction conditions affect product formation rates.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic acrid odor
  • Density: Approximately 1.01 g/cm³
  • Solubility: Soluble in water, alcohols, and many organic solvents
  • Reactivity: Reacts readily with oxidizing agents; polymerizes upon exposure to heat or light without inhibitors.

The physical properties make it suitable for applications requiring good solubility in various mediums.

Applications

Scientific Uses

2-Butyl acrylic acid finds extensive applications in several fields:

  1. Polymer Production: Used as a monomer in producing polymers for coatings, adhesives, and sealants due to its excellent adhesion properties.
  2. Textile Industry: Employed in textile treatments for improved durability and water resistance.
  3. Paints and Coatings: Acts as a key ingredient in formulating high-performance paints that require flexibility and durability.
  4. Adhesives: Utilized in producing strong adhesive formulations that require quick setting times.

These applications leverage its unique chemical properties, making it valuable across multiple industries.

Synthesis and Production Methodologies

Industrial-Scale Synthesis Pathways

Industrial production of 2-butyl acrylic acid (butyl acrylate) predominantly relies on esterification reactions between acrylic acid and n-butanol, catalyzed by strong acids. This process operates in continuous integrated facilities with capacities exceeding 150,000 metric tons annually. Two primary pathways exist:

  • Direct Esterification: Acrylic acid and n-butanol react in liquid phase at 90–120°C, using homogeneous catalysts like sulfuric acid (p-toluenesulfonic acid is also common). The reaction occurs under reflux with continuous water removal via distillation to shift equilibrium toward ester formation. This method achieves >95% conversion but requires extensive purification to isolate butyl acrylate from unreacted alcohol, water, and heavy byproducts [1] [4].
  • Acid-Olefin Addition: For tert-butyl acrylate, isobutene directly reacts with acrylic acid at 40–55°C using p-toluenesulfonic acid catalysis. This atom-economical route avoids water formation but demands precise temperature control to suppress polymerization. Microchannel reactors enable continuous flow with 30–45-minute residence times, enhancing selectivity to >98% [7] [9].

Table 1: Industrial Production Pathways for Butyl Acrylate

PathwayRaw MaterialsCatalystConditionsConversion
Direct EsterificationAcrylic acid + n-butanolH₂SO₄ or p-TSA90–120°C, reflux>95%
Acid-Olefin AdditionAcrylic acid + Isobutenep-TSA40–55°C, 0.4–0.8 MPa>98%

Downstream processing involves multistep purification:

  • Catalyst extraction using aqueous washes [8].
  • Neutralization of residual acids with sodium hydroxide [8].
  • Distillation to recover excess butanol (recycled upstream) and separate high-purity butyl acrylate (>99.5%) from heavy wastes [1] [4].

Catalytic Esterification Mechanisms

The esterification of acrylic acid with butanol follows a reversible equilibrium mechanism, where kinetics and selectivity depend critically on catalyst choice.

  • Homogeneous Catalysis: Sulfuric acid or p-toluenesulfonic acid protonate the carbonyl oxygen of acrylic acid, facilitating nucleophilic attack by butanol. However, side reactions occur, including butanol dehydration to dibutyl ether and acrylate polymerization. The reaction rate follows pseudo-first-order kinetics but suffers from catalyst corrosion and difficult separation [2] [8].
  • Heterogeneous Catalysis: Macroporous ion-exchange resins (e.g., Amberlyst 131, Dowex 50Wx-400) with sulfonic acid groups offer sustainable advantages. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model describes the mechanism, where both reactants adsorb onto acidic sites before surface reaction forms adsorbed ester and water. Amberlyst 131 achieves 80% acrylic acid conversion at 85°C (2:1 butanol:acid ratio) with negligible corrosion [2] [6].

Table 2: Performance of Catalysts in Butyl Acrylate Synthesis

CatalystReaction Rate (mol/g·h)Activation Energy (kJ/mol)SelectivityAdvantages
Sulfuric acid0.1558.985–90%High activity
p-Toluenesulfonic acid0.1854.290–92%Lower corrosion
Amberlyst 1310.1263.7>99%Reusable, no neutralization

Diffusion Limitations: For resin catalysts, effectiveness factors (η) exceed 0.95 when particle sizes are <1 mm, confirmed via Weisz-Prater criterion. External mass transfer limitations are negligible at stirring speeds >300 rpm [2].

Green Chemistry Approaches for Sustainable Production

To address energy intensity and waste in conventional esterification, three innovative strategies have emerged:

  • Reactive Distillation (RD): Integrating reaction and separation in a single column shifts equilibrium by continuously removing water. A pilot-scale RD column using Amberlyst 46 resin achieved 99% conversion at 100°C—20% higher than batch reactors—while reducing energy use by 35% and capital costs by 40%. The decanter at the column top separates the butanol-water azeotrope, enabling butanol recycling [6] [9].
  • Pervaporation-Assisted Esterification: Hydrophilic membranes (e.g., Pervap™ 2201) selectively extract water from the reactor. In a semi-batch system with Amberlyst 131, this hybrid process increased yield to 97% at 80°C (vs. 85% without pervaporation). Optimal performance requires a membrane area-to-reactor volume ratio of 0.5 m²/m³, where water flux reaches 0.4 kg/m²·h [5] [6].
  • Microreactor Technology: Microchannel reactors (hydraulic diameter: 0.5–10 mm) enable rapid mixing and heat transfer for tert-butyl acrylate synthesis. The exothermic isobutene-acrylic acid reaction completes in 30–45 minutes at 55°C, minimizing polymerization. Scalability without pilot plants reduces development costs by 30% [7].

Table 3: Green Technologies for Butyl Acrylate Production

TechnologyConversion GainEnergy/Cost ReductionKey Operating Parameters
Reactive Distillation+20%35% energy, 40% equipmentTemperature: 100°C; Catalyst: Amberlyst 46
Pervaporation+12%25% energyMembrane area/volume: 0.5 m²/m³; Flux: 0.4 kg/m²·h
Microreactor+8%30% development costResidence time: 30–45 min; Channel size: 0.5–10 mm

Sustainability Metrics: Life-cycle assessments confirm that reactive distillation cuts greenhouse gas emissions by 28% compared to conventional processes. Pervaporation reduces wastewater generation by 70% by eliminating neutralization steps [5] [6].

Properties

Product Name

2-Butyl acrylic acid

IUPAC Name

2-methylidenehexanoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h2-5H2,1H3,(H,8,9)

InChI Key

FEUFEGJTJIHPOF-UHFFFAOYSA-N

SMILES

CCCCC(=C)C(=O)O

Canonical SMILES

CCCCC(=C)C(=O)O

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